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Compound of Interest

Compound Name: (3-Cyanophenyl)guanidine
Cat. No.: B8303691
Get Quote

Executive Summary & Chemical Identity

(3-Cyanophenyl)guanidine is an aryl guanidine characterized by a basic guanidine moiety
and an electron-withdrawing nitrile group in the meta position. It serves as a potential building
block for heterocyclic synthesis (e.g., pyrimidines, quinazolines) and kinase inhibitors.

Chemical Name:

-(3-Cyanophenyl)guanidine
e Molecular Formula:

[1][2]

¢ Molecular Weight: 160.18 g/mol [2][3]

¢ Key Distinction: Unlike its para isomer (used in Etravirine synthesis), the meta isomer
possesses lower symmetry and slightly higher basicity due to reduced resonance withdrawal
from the nitrile group.

Physicochemical Profile (Predicted vs. Reference)
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(3- (-
Property Cyanophenyl)guani Cyanophenyl)guani Implication
dine (Meta) dine (Para)
Meta isomer is more
o ~10.2-10.5 basic; remains
pKa (Guanidine) ) 9.91 + 0.10 (Exp) _
(Predicted) protonated at higher
pH.
Moderate lipophilicity;
LogP ~0.3-0.6 0.1 good membrane
permeability potential.
Lower MP for meta
] ] ~130 — 150°C implies slightly higher
Melting Point ) 155 -162°C o i
(Predicted) solubility in organic
solvents.
High potential for
H-Bond Donors 3 3 crystal lattice energy

(poor water solubility).

Solubility Profile

The solubility of (3-Cyanophenyl)guanidine is governed by two competing factors: the
hydrophobicity of the aryl nitrile core and the ionizability of the guanidine group.

A. Solvent Compatibility Table

Data derived from structural analogs and thermodynamic principles.
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Solvent Class Solvent Solubility Rating Comments

Recommended for
Stock Solutions.
Polar Aprotic DMSO High (>100 mg/mL) Excellent solvation of
both polar and
aromatic domains.

Good alternative, but
DMF High (>80 mg/mL) harder to remove

during workup.

Good for transfers;
] Moderate (10-50 N
Polar Protic Methanol solubility decreases
mg/mL) . ”
with water addition.

Lower solubility than
Moderate (5-30 )
Ethanol MeOH; heating often
mg/mL) ]
required.

The free base is
Water (Neutral) Low (<1 mg/mL) poorly soluble due to

high lattice energy.

Forms soluble

Hydrochloride salt.
Acidic Aqueous 0.1N HCI High (>50 mg/mL) Protonation of

guanidine breaks

lattice energy.

Non-Polar Hexane/DCM Negligible Incompatible.

B. pH-Dependent Solubility (The "pKa Switch")

Guanidines function as "solubility switches."
e pH < 8.0: The molecule exists predominantly as the guanidinium cation (

). This charged species is highly soluble in water/buffers.
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e pH > 10.0: The molecule exists as the neutral free base. Solubility drops precipitously, often
leading to precipitation in biological assays if stocks (DMSOQO) are diluted into basic buffers.

Critical Protocol: Always acidify aqueous vehicles (e.qg., using 1 eq. HCI or acetic acid) to

solubilize the compound before adjusting to the final pH, or ensure the final pH is < 9.0.

Stability Profile

The stability of (3-Cyanophenyl)guanidine is dictated by the susceptibility of its two functional
groups: the Nitrile (-CN) and the Guanidine (-N-C(N)N).

A. Degradation Pathways

« Nitrile Hydrolysis (Primary Risk): Under strong acidic (pH < 1) or basic (pH > 12) conditions,
especially with heat, the nitrile hydrolyzes first to the Amide (3-guanidinobenzamide) and
subsequently to the Carboxylic Acid.

o Note: The meta position is generally more stable to hydrolysis than the para position due
to the lack of direct resonance conjugation with the protonated guanidine group.

¢ Guanidine Hydrolysis (Secondary Risk): Requires severe conditions (e.g., boiling NaOH).
Hydrolysis yields Urea derivatives and Ammonia.

« Oxidation: The aryl guanidine moiety is relatively resistant to oxidation, unlike alkyl
guanidines. However, prolonged exposure to light in solution should be avoided.

B. Visualizing Degradation (DOT Diagram)
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Stress Conditions
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Caption: Primary degradation pathway involves stepwise hydrolysis of the nitrile group to amide
and acid under pH stress.

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination
(Shake-Flask Method)

Use this method to establish the exact solubility limit in your specific vehicle.

Preparation: Weigh 10 mg of (3-Cyanophenyl)guanidine into a 4 mL glass vial.

Solvent Addition: Add 500 pL of the target solvent (e.g., PBS pH 7.4, 0.1N HCI, or Water).

Equilibration:
o Seal tightly and shake/vortex at room temperature (25°C) for 24 hours.

o Visual Check: If the solid dissolves completely, add more solid until a suspension persists.

Sampling:
o Centrifuge the suspension at 10,000 rpm for 10 minutes.

o Carefully remove the supernatant.

Quantification:
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o Dilute the supernatant 1:100 in Mobile Phase (see HPLC method below).

o Inject into HPLC.[4][5] Calculate concentration against a standard curve prepared in
DMSO.

Protocol B: Forced Degradation (Stress Testing)

Use this to validate stability for storage or formulation.
o Stock Prep: Prepare a 1 mg/mL solution in Methanol/Water (50:50).
» Stress Conditions:
o Acid: Add 1N HCI (1:1 v/v). Store at 60°C for 4 hours.
o Base: Add 1N NaOH (1:1 v/v). Store at 60°C for 4 hours.
o Oxidation: Add 3% H202. Store at RT for 24 hours.
o Control: Store untreated sample at 4°C.
o Analysis: Neutralize acid/base samples, dilute, and analyze via HPLC.
o Acceptance: >95% recovery of parent peak indicates stability.

o Expectation: Nitrile hydrolysis products (Amide) will appear in the Acid/Base samples.

Protocol C: HPLC Analytical Method (Standard)

e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5um, 4.6 x 200mm).

» Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid is crucial to ionize the guanidine and
improve peak shape).

o Mobile Phase B: Acetonitrile + 0.1% TFA.
e Gradient: 5% B to 95% B over 10 minutes.

o Detection: UV at 254 nm (Aromatic ring) and 210 nm (Guanidine/Nitrile).
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Handling & Storage Recommendations

¢ Solid State: Store at 2—-8°C (Refrigerator) under an inert atmosphere (Argon/Nitrogen). The
solid is hygroscopic; moisture can initiate surface hydrolysis over months.

e Stock Solutions (DMSO): Stable at -20°C for >6 months. Avoid repeated freeze-thaw cycles
which can introduce moisture.

e Aqueous Solutions: Prepare fresh. Do not store neutral aqueous solutions for >24 hours due
to potential precipitation or slow hydrolysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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